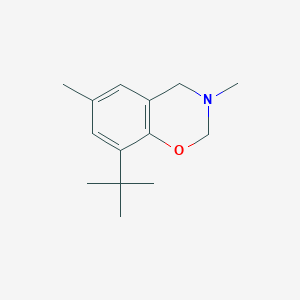![molecular formula C5H12BNO3 B14364580 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine CAS No. 92679-08-8](/img/structure/B14364580.png)
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine typically involves the reaction of boronic acid derivatives with suitable amine precursors. One common method involves the use of 1,3,2-dioxaborinane as a starting material, which is reacted with ethylene oxide and an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borane derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying biological processes.
作用機序
The mechanism of action of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The pathways involved include the formation of boronate complexes and subsequent biological effects .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different reactivity.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A boronate ester used in medicinal chemistry with unique structural properties.
Uniqueness
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is unique due to its specific combination of a boronate ester and an amine group, which imparts distinct reactivity and versatility in various chemical and biological applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in targeting specific biomolecules and in drug delivery systems .
特性
CAS番号 |
92679-08-8 |
|---|---|
分子式 |
C5H12BNO3 |
分子量 |
144.97 g/mol |
IUPAC名 |
2-(1,3,2-dioxaborinan-2-yloxy)ethanamine |
InChI |
InChI=1S/C5H12BNO3/c7-2-5-10-6-8-3-1-4-9-6/h1-5,7H2 |
InChIキー |
ROZJZBJNOUCCQV-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
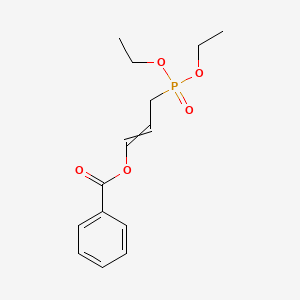
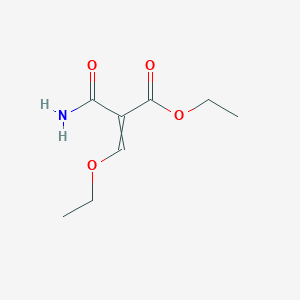
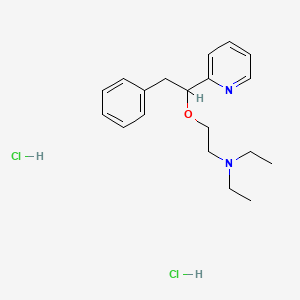
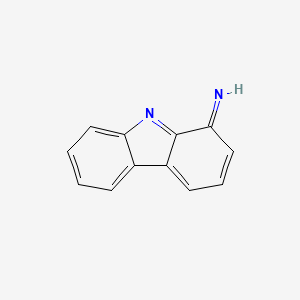
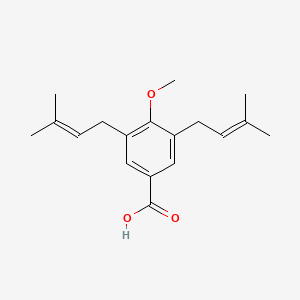
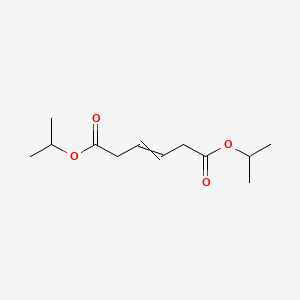
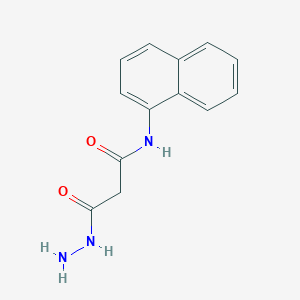
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
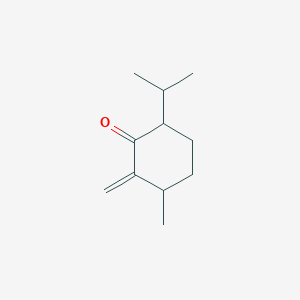
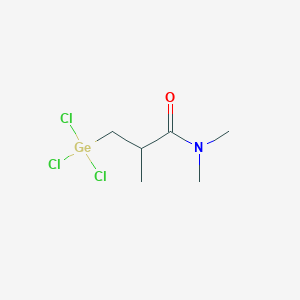
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
